(Benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate
Description
(Benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate is an ester derivative featuring a benzylcarbamoyl group attached to a methylene spacer, which is further linked to a 2-(4-ethoxyphenyl)acetate moiety.
Properties
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-23-17-10-8-15(9-11-17)12-19(22)24-14-18(21)20-13-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBIRZOTDOPAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate typically involves a multi-step process. One common method includes the reaction of benzyl isocyanate with methyl 2-(4-ethoxyphenyl)acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
(Benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(Benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares (Benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate with structurally related compounds, focusing on substituent effects, synthesis, and physicochemical properties.
Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}amino)acetate (26a)
- Structural Differences: The core structure of 26a includes a tetrahydroisoquinoline scaffold absent in the target compound. Both share the benzylcarbamoyl group but differ in the aromatic substituents: 26a has a 3,4-dimethoxyphenyl group, whereas the target compound features a simpler 4-ethoxyphenyl group.
- Synthesis: 26a was synthesized via alkylation of precursor 24 with ethyl bromoacetate (90% yield), demonstrating efficient amide bond formation .
- Functional Impact: The tetrahydroisoquinoline moiety in 26a may enhance receptor affinity in neurological targets, while the 4-ethoxyphenyl group in the target compound prioritizes metabolic stability over bulkiness.
2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate
- Structural Differences :
- However, the absence of the benzylcarbamoyl group may limit hydrogen-bonding interactions.
Etomethazene (2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-5-methyl-1H-benzimidazole-1-ethanamine)
- Structural Differences :
- The target compound’s ester linkage may confer faster clearance.
Data Tables for Comparative Analysis
Table 1: Substituent Effects on Physicochemical Properties
*Estimated using fragment-based methods.
Key Research Findings
Role of Ethoxy Groups : The 4-ethoxyphenyl group is recurrent in analogs (e.g., etomethazene, pesticide etofenprox ), suggesting its utility in balancing lipophilicity and steric effects.
Benzylcarbamoyl vs.
Synthetic Accessibility : High-yield reactions (e.g., 90% for 26a) highlight feasible pathways for scaling the target compound’s production .
Biological Activity
(Benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure includes a benzyl carbamoyl group and an ethoxyphenyl acetate moiety, which contribute to its unique reactivity and biological properties. The presence of the ethoxy group may influence its solubility and interaction with biological targets, potentially enhancing its therapeutic efficacy compared to similar compounds.
Anticancer Potential
The compound has been explored for its anticancer properties. Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression. For example, the inhibition of acetylcholinesterase (AChE) has been linked to neuroprotective effects, which could be beneficial in cancer therapy by mitigating side effects associated with certain treatments . The ability of this compound to interact with specific molecular targets could lead to the development of novel anticancer agents.
The mechanism of action for this compound likely involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth or cancer cell proliferation. Understanding these interactions through techniques like molecular docking could provide insights into its therapeutic potential.
Comparative Analysis
| Compound Name | Structure | Notable Features |
|---|---|---|
| Benzylcarbamate | Benzylcarbamate | Simple structure; used in pharmaceuticals |
| Ethoxyphenylacetate | Ethoxyphenylacetate | Potential anti-inflammatory properties |
| N-benzyl-4-methoxyphenylacetamide | N-benzyl-4-methoxyphenylacetamide | Exhibits analgesic activity |
The unique combination of the benzyl carbamoyl group with the ethoxyphenyl acetate moiety distinguishes this compound from its analogs, potentially enhancing its biological activity and therapeutic efficacy.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides valuable insights:
- Antimicrobial Activity: A study demonstrated that structurally similar compounds exhibited significant antibacterial effects against various strains including Escherichia coli and Staphylococcus aureus.
- Anticancer Research: Compounds with similar functionalities have been shown to inhibit AChE, suggesting potential applications in neurodegenerative diseases and cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
